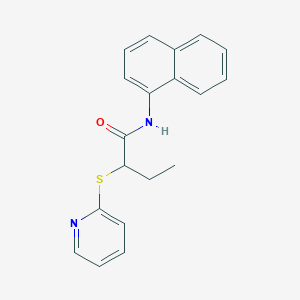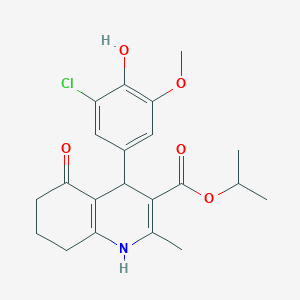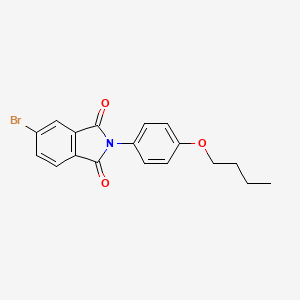
N-1-naphthyl-2-(2-pyridinylthio)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-naphthyl-2-(2-pyridinylthio)butanamide is a synthetic compound that has been widely used in scientific research. It belongs to the class of compounds known as butanamides and is also known by its chemical name, NPB. NPB has been used in a variety of scientific studies due to its ability to modulate the activity of certain enzymes and receptors in the body.
Mécanisme D'action
NPB works by binding to certain enzymes and receptors in the body, thereby modulating their activity. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, NPB can increase the levels of acetylcholine in the brain, which may be beneficial in the treatment of Alzheimer's disease. NPB has also been shown to modulate the activity of certain ion channels and receptors in the body, which may have implications for the treatment of other diseases.
Biochemical and Physiological Effects:
NPB has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the levels of certain neurotransmitters in the brain, including acetylcholine and dopamine. It has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. In addition, NPB has been shown to have antioxidant properties, which may be beneficial in the treatment of diseases associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
NPB has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It also has a well-defined chemical structure, which makes it easy to study its mechanism of action. However, there are also some limitations to the use of NPB in lab experiments. For example, it may not accurately reflect the activity of the target enzyme or receptor in vivo. In addition, the effects of NPB may be influenced by factors such as concentration and duration of exposure.
Orientations Futures
There are several future directions for research on NPB. One area of research is the development of NPB-based therapeutics for the treatment of various diseases. Another area of research is the study of the mechanism of action of NPB and its effects on various enzymes and receptors in the body. Additionally, there is potential for the development of new synthetic compounds based on the structure of NPB. Overall, NPB has shown promise as a tool for studying the function of enzymes and receptors in the body and as a potential therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of NPB involves the reaction of 1-naphthylamine with 2-bromopyridine in the presence of a base. The resulting product is then treated with thioacetic acid to yield NPB. The purity of the compound can be increased through recrystallization.
Applications De Recherche Scientifique
NPB has been used in a variety of scientific studies due to its ability to modulate the activity of certain enzymes and receptors in the body. It has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. NPB has also been used as a tool for studying the function of certain enzymes and receptors in the body.
Propriétés
IUPAC Name |
N-naphthalen-1-yl-2-pyridin-2-ylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-2-17(23-18-12-5-6-13-20-18)19(22)21-16-11-7-9-14-8-3-4-10-15(14)16/h3-13,17H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGVGGPPLFQSSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5235695.png)
![2-chloro-N-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidenebenzamide](/img/structure/B5235702.png)
![6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole](/img/structure/B5235705.png)
![N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B5235723.png)
![N-(4-chlorobenzyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5235730.png)

![4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone](/img/structure/B5235737.png)
![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5235745.png)
![diethyl 2-[2,2-dimethyl-1-(2-naphthoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5235756.png)

![(2-methoxyethyl){[3'-(1H-pyrazol-3-yl)-4-biphenylyl]methyl}amine trifluoroacetate](/img/structure/B5235770.png)

![4-(2-furylmethyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5235792.png)
![2-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5235804.png)